REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([O:8][CH2:9][C:10]2[CH:23]=[CH:22][C:13]([CH2:14][NH:15]C(=O)C(F)(F)F)=[CH:12][CH:11]=2)[CH:5]=[CH:4][N:3]=1.CN>CO>[NH2:15][CH2:14][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][O:8][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[N:7]=2)=[CH:23][CH:22]=1
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Name
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N-[4-(2-Amino-pyrimidin-4-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide
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Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=N1)OCC1=CC=C(CNC(C(F)(F)F)=O)C=C1
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all volatiles are removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is used without further purification in the next step
|
Name
|
|
Type
|
|
Smiles
|
NCC1=CC=C(COC2=NC(=NC=C2)N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |